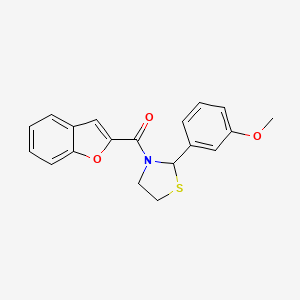
Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structural features of benzofuran make it a privileged structure in drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
科学的研究の応用
Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone has several scientific research applications:
作用機序
The mechanism of action of benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes . For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
類似化合物との比較
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar biological activities.
Angelicin: Known for its antimicrobial and anticancer properties.
Uniqueness
Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is unique due to its specific structural features and the combination of benzofuran and thiazolidin-3-yl moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
生物活性
Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates a benzofuran moiety with thiazolidin and methoxyphenyl groups, suggesting a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis typically involves a multi-step process where benzofuran derivatives are reacted with thiazolidinones. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine under reflux conditions. The structural confirmation is usually achieved through techniques like X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzofuran, 3-methoxyphenyl thiazolidinone | Ethanol, reflux | 82% |
| 2 | Thiazolidinone derivatives | Piperidine catalyst | Confirmed by NMR |
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of benzofuran compounds against Mycobacterium tuberculosis (MTB), with certain derivatives demonstrating low cytotoxicity towards mammalian cells while maintaining potent antimycobacterial activity.
Anticancer Activity
Benzofuran-based compounds have also shown promise in anticancer research. For instance, derivatives were tested for their ability to inhibit cancer cell proliferation in various human cancer cell lines. The presence of the thiazolidin moiety appears to enhance the cytotoxic effects against breast cancer cells, suggesting a potential mechanism involving apoptosis induction.
Case Studies
- Antimycobacterial Activity : In vitro studies demonstrated that benzofuran derivatives had an IC90 value lower than 0.60 μM against M. tuberculosis H37Rv, indicating high potency.
- Cytotoxicity Assessment : A derivative containing a methoxy group was tested against Vero cells, showing lower cytotoxicity with a therapeutic index indicating safety for potential therapeutic use.
Table 2: Biological Activity Summary
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Some benzofuran derivatives interfere with nucleic acid synthesis in microbial cells.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
- Enzyme Inhibition : Certain derivatives act as inhibitors for specific enzymes involved in cell proliferation and survival.
特性
IUPAC Name |
1-benzofuran-2-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-22-15-7-4-6-14(11-15)19-20(9-10-24-19)18(21)17-12-13-5-2-3-8-16(13)23-17/h2-8,11-12,19H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKZYNZSOTWTOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













